
799841-81-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with CAS number 799841-81-9 is known as γ-2-MSH (41-58), amide . It is derived from γ-2-MSH, which is a twelve amino acid peptide derived from the N-terminal fragment of proopiomelanocortin (POMC). This peptide contains the His-Phe-Arg-Trp motif common to all melanocortin endogenous agonist ligands .
Molecular Structure Analysis
The molecular formula of γ-2-MSH (41-58), amide is C74H100N22O15S . The IUPAC name for this compound is quite complex, indicating a large and intricate molecular structure .Physical And Chemical Properties Analysis
The molecular weight of γ-2-MSH (41-58), amide is 1569.79 . It appears as a solid, white to off-white in color . It should be stored at -20°C, away from moisture and light .Aplicaciones Científicas De Investigación
CRISPR-Cas9 for Genome Engineering
Recent advances in genome engineering, particularly the CRISPR-associated RNA-guided endonuclease Cas9, have significantly contributed to the understanding of mammalian genome function. This technology allows precise editing or modulation of DNA sequences in virtually any organism, paving the way for a wide range of research and translational applications. These advancements help elucidate the functional organization of the genome and establish causal links between genetic variations and biological phenotypes (Hsu, Lander, & Zhang, 2014).
CRISPR-Cas9 in Cancer Biology
The CRISPR-Cas9 system revolutionizes genetic engineering, offering potent tools for altering genomes in various organisms. In cancer biology, this technology provides innovative approaches for functional studies of cancer genes and has potential in developing next-generation models of human cancer (Sánchez-Rivera & Jacks, 2015).
Entomopathogenic Nematodes in Integrated Pest Management
The use of entomopathogenic nematodes (EPNs) in integrated pest management represents a significant shift towards reducing chemical control in agriculture. This approach integrates interrelated European expertise to enhance the application of EPNs in pest management, showcasing an innovative direction in agricultural biotechnology (Hominick et al., 1997).
RNA-guided Gene Activation
The development of Cas9-based transactivators, targeted by guide RNA molecules, has enabled specific expression of endogenous target genes in human cells. This approach demonstrates a simple and versatile method for RNA-guided gene activation, offering significant potential in medical and scientific research (Pérez‐Piñera et al., 2013).
Applications in Cell Biology
CRISPR genome engineering technologies have initiated a revolution in cell biology research. Applications include functional genomics, creation of transgenic animal models, and genomic imaging, providing a new avenue to understand the relationship between genome and phenotype (Wang & Qi, 2016).
Mecanismo De Acción
Safety and Hazards
Propiedades
Número CAS |
799841-81-9 |
|---|---|
Fórmula molecular |
C₇₄H₁₀₀N₂₂O₁₅S |
Peso molecular |
1569.79 |
Secuencia |
One Letter Code: YVMGHFRWDRFG-NH2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


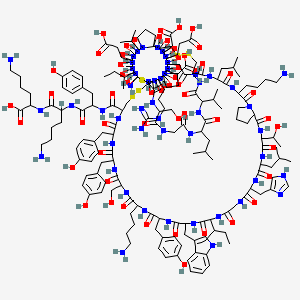
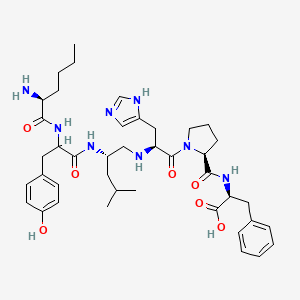
![(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B612391.png)
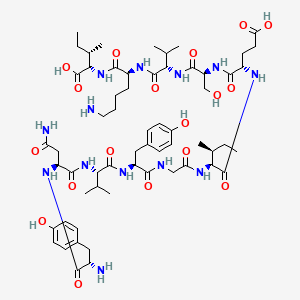
![[Ala113]-MBP (104-118)](/img/structure/B612395.png)
![[Ala107]-MBP (104-118)](/img/structure/B612396.png)
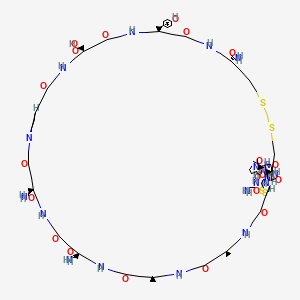
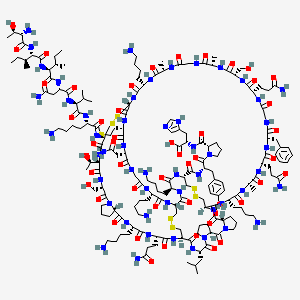
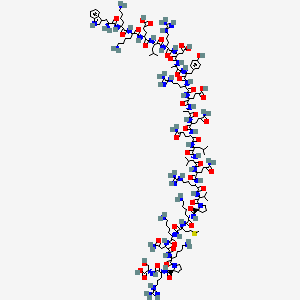
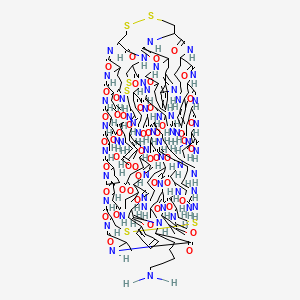
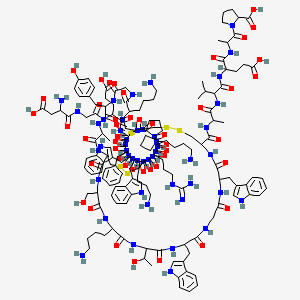
![(3S,6S,9R,16S,24S)-16-(2-Acetamidohexanoylamino)-6-[3-(diaminomethylideneamino)propyl]-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,15,18-hexaoxo-1,4,7,10,14,19-hexazacyclotetracosane-24-carboxamide](/img/structure/B612409.png)
